molecular formula C6H6Br3N B15331276 2-Bromo-5-(bromomethyl)pyridine hydrobromide

2-Bromo-5-(bromomethyl)pyridine hydrobromide

Cat. No.: B15331276
M. Wt: 331.83 g/mol
InChI Key: NLPKROFUXNVGMG-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)pyridine hydrobromide is a pyridine derivative with the molecular formula C6H6Br2N·HBr. This compound is known for its utility in various chemical synthesis processes, particularly in the preparation of more complex organic molecules. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of hydrobromic acid and bromine in the presence of a solvent like xylene. The reaction is carried out under reflux conditions with azeotropic removal of water .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(bromomethyl)pyridine, while reaction with potassium cyanide would produce 2-cyano-5-(bromomethyl)pyridine.

Scientific Research Applications

2-Bromo-5-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of probes and ligands for biological studies, particularly in the investigation of enzyme mechanisms and receptor-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-(bromomethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity as an electrophile. The bromine atoms in the molecule are highly reactive towards nucleophiles, allowing the compound to participate in a variety of substitution reactions. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a key intermediate .

Properties

Molecular Formula

C6H6Br3N

Molecular Weight

331.83 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)pyridine;hydrobromide

InChI

InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H

InChI Key

NLPKROFUXNVGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CBr)Br.Br

Origin of Product

United States

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